molecular formula C14H20FNO5S B2579646 4-ethoxy-3-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzene-1-sulfonamide CAS No. 1351640-89-5

4-ethoxy-3-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2579646
CAS No.: 1351640-89-5
M. Wt: 333.37
InChI Key: LQSFXPWZSFXBRD-UHFFFAOYSA-N
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Description

4-Ethoxy-3-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzene-1-sulfonamide is a synthetic fluorinated benzenesulfonamide developed for research applications. Compounds within this class are frequently investigated as potent inhibitors of carbonic anhydrase (CA) isoforms . The inhibition of carbonic anhydrases is a validated mechanism of action with broad therapeutic relevance, and related sulfonamides are being studied for their potential in managing conditions such as neuropathic pain . For instance, pre-clinical research on analogous compounds has demonstrated significant analgesic and antiallodynic effects in murine models, with their activity potentially mediated through serotonergic (5-HT3) and opioidergic (µ receptor) pathways . The specific structural features of this reagent—including the ethoxy and fluorine substituents on the benzene ring, coupled with a tetrahydropyran-methyl group linked to the sulfonamide nitrogen—are designed to modulate potency, selectivity, and physicochemical properties. This makes it a valuable chemical tool for researchers in pharmacology and medicinal chemistry exploring the function of CAs and developing new therapeutic strategies for disorders of the central nervous system. This product is strictly For Research Use Only.

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO5S/c1-2-21-13-4-3-11(9-12(13)15)22(18,19)16-10-14(17)5-7-20-8-6-14/h3-4,9,16-17H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSFXPWZSFXBRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOCC2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro substituent.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

4-ethoxy-3-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethoxy-3-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The fluoro substituent can enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below highlights key structural analogs and their substituents, which influence biological activity and physicochemical properties:

Compound Name Substituents Molecular Weight Key Features Reference
4-Ethoxy-3-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydro-7-quinolinyl]benzenesulfonamide Propylsulfonyl-tetrahydroquinoline Not provided Enhanced rigidity from the tetrahydroquinoline scaffold; potential for CNS penetration
4-Ethoxy-3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide Thiophene-methylpropyl group Not provided Increased lipophilicity; possible metabolic instability due to thiophene
4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (1c) Quinazolinone-linked ethenyl group ~443 g/mol 47.1% COX-2 inhibition at 20 μM; moderate solubility challenges
N-{[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-fluoro-N-(4-methoxyphenyl)... Pyrazole-trifluoromethyl and methoxyphenyl groups 477.86 g/mol High halogen content (Cl, F) enhances binding affinity; potential for kinase inhibition

Q & A

Q. What are the common synthetic routes for preparing 4-ethoxy-3-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzene-1-sulfonamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with functionalization of the benzene sulfonamide core. Key steps include:

  • Sulfonamide coupling : Reacting a fluorinated benzene sulfonyl chloride with the hydroxylated tetrahydropyran-methylamine derivative under controlled pH (8–9) and temperature (0–5°C) to minimize side reactions .
  • Protection/deprotection strategies : Use of tert-butyldimethylsilyl (TBDMS) groups to protect the hydroxyl group on the tetrahydropyran ring during coupling, followed by deprotection with tetrabutylammonium fluoride (TBAF) .
  • Characterization : Intermediates are validated via HPLC (≥95% purity) and NMR (¹H/¹³C, COSY, HSQC) to confirm regioselectivity and stereochemistry .

Q. Which analytical techniques are most effective for structural elucidation of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., ethoxy at C4, fluoro at C3) and confirms the tetrahydropyran-methylamine linkage via coupling constants (e.g., 3JHF for fluoro-aromatic coupling) .
  • X-ray crystallography : Resolves absolute configuration, particularly for the tetrahydropyran ring’s hydroxyl group and sulfonamide orientation (e.g., C–S–N bond angles ~105°) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching C₁₅H₂₁FNO₅S) .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

  • Solubility profiling : Use dynamic light scattering (DLS) in buffers (pH 1–10) and solvents (DMSO, ethanol). Hydrophilic sulfonamide groups enhance aqueous solubility, while the ethoxy group increases lipophilicity .
  • Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the sulfonamide group is a major degradation pathway in acidic conditions .

Advanced Research Questions

Q. What reaction mechanisms explain the selectivity of fluorination and ethoxy group introduction in this compound?

  • Electrophilic aromatic substitution (EAS) : Fluorination occurs via a directed ortho-metalation (DoM) approach using LDA (lithium diisopropylamide), where the sulfonamide group acts as a directing group .
  • Ethoxy introduction : Williamson ether synthesis with ethyl bromide and a phenolic intermediate, catalyzed by K₂CO₃ in DMF at 80°C . Competing pathways (e.g., over-alkylation) are minimized by slow addition of ethyl bromide .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from:

  • Purity variations : Impurities (e.g., residual DMSO) in biological assays can skew IC₅₀ values. Validate purity via LC-MS before assays .
  • Assay conditions : Buffer composition (e.g., Tris vs. PBS) affects sulfonamide ionization. Standardize pH to 7.4 and include negative controls with structurally similar inert compounds .

Q. What computational methods are suitable for predicting this compound’s interaction with enzyme targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model binding to carbonic anhydrase IX (CA IX), a common sulfonamide target. Key parameters:
  • Grid box : Centered on Zn²+ active site (20 ų).
  • Scoring function : MM-GBSA for binding free energy estimation .
    • MD simulations : GROMACS for 100 ns trajectories to assess stability of the sulfonamide-Zn²+ interaction .

Q. How can researchers design experiments to evaluate enzyme inhibition kinetics?

  • Kinetic assays : Use stopped-flow spectrophotometry to measure CA IX inhibition. Monitor p-nitrophenyl acetate hydrolysis at 400 nm .
  • Data analysis : Fit to a Morrison equation for tight-binding inhibitors (Ki < 100 nM). Include controls with acetazolamide as a reference inhibitor .

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